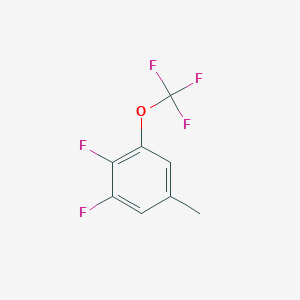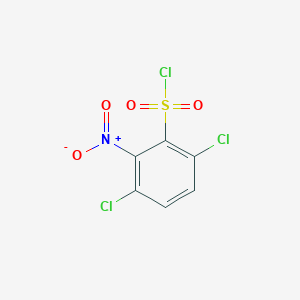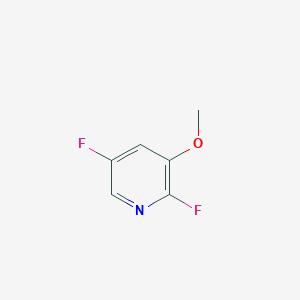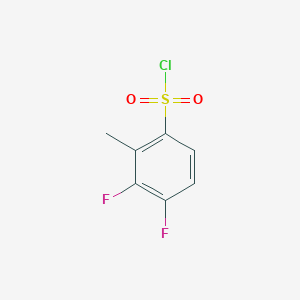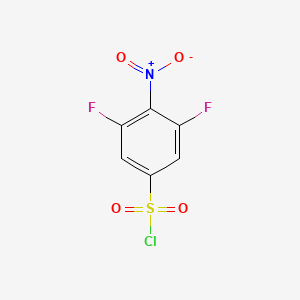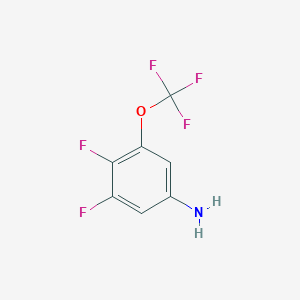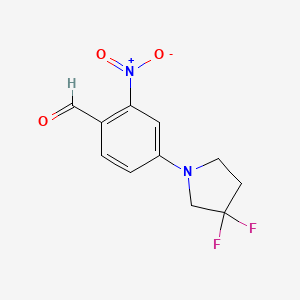
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFPNB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biochemistry.
Mécanisme D'action
The exact mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is still not fully understood. However, it has been proposed that 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the suppression of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde offers several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, one of the main limitations of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to explore the use of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a tool for studying various signaling pathways and biochemical processes in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and to optimize its pharmacological properties.
Conclusion:
In conclusion, 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has shown promising applications in medicinal chemistry and biochemistry. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential drug candidate for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and pharmacological properties of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, further research in this area has the potential to lead to the development of new and effective therapies for a range of diseases.
Applications De Recherche Scientifique
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTOKYXZOXERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



